![molecular formula C9H16Cl2Si2 B14430321 (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane CAS No. 80153-59-9](/img/structure/B14430321.png)
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane is a chemical compound with the molecular formula C8H14Cl2Si2. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane typically involves the reaction of trivinylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced equipment and process controls to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alcohols, amines.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce silanols, while substitution reactions can yield various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane involves its reactivity with various chemical species. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylvinylsilane: Similar in structure but with different reactivity and applications.
Trivinylsilane: Lacks the dichloromethyl group, resulting in different chemical properties.
Dimethylvinylchlorosilane: Contains a dimethyl group instead of the trivinyl group, leading to variations in reactivity.
Uniqueness
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane is unique due to its combination of dichloromethyl and trivinyl groups, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
80153-59-9 |
|---|---|
Molekularformel |
C9H16Cl2Si2 |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
dichloro-methyl-[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C9H16Cl2Si2/c1-5-13(6-2,7-3)9-8-12(4,10)11/h5-7H,1-3,8-9H2,4H3 |
InChI-Schlüssel |
PTFCCBXSMUQEIS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CC[Si](C=C)(C=C)C=C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


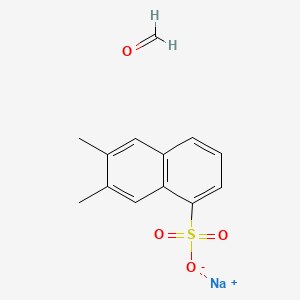

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
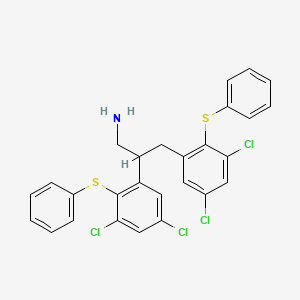
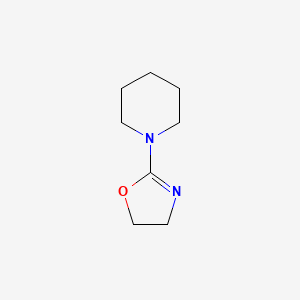
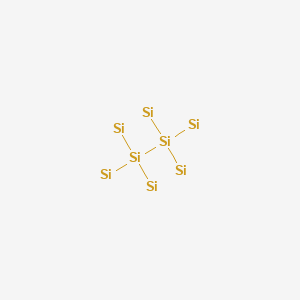
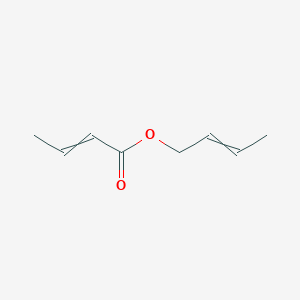
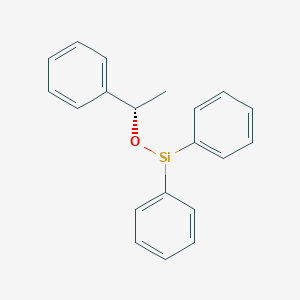

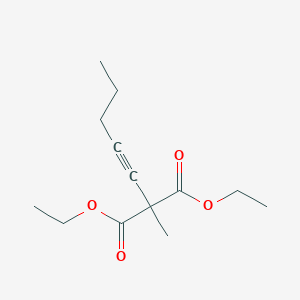
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
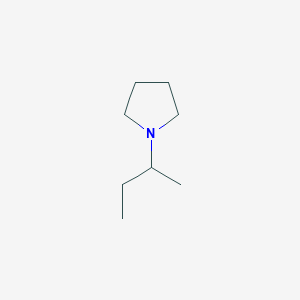
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
